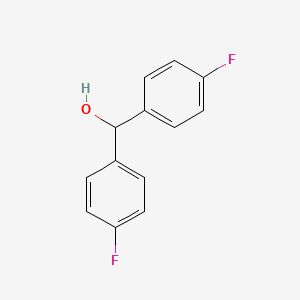

Bis(4-fluorophenyl)methanol

Descripción general

Descripción

4,4’-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.2147 g/mol It is characterized by the presence of two fluorine atoms attached to the benzene rings, making it a fluorinated benzhydrol derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Difluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4,4’-difluorobenzophenone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding 4,4’-Difluorobenzhydrol as the primary product.

Industrial Production Methods: Industrial production of 4,4’-Difluorobenzhydrol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Difluorobenzhydrol undergoes various chemical reactions, including:

Reduction: Further reduction can yield 4,4’-difluorobenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in dichloromethane (DCM).

Major Products:

Oxidation: 4,4’-Difluorobenzophenone.

Reduction: 4,4’-Difluorobenzyl alcohol.

Substitution: 4,4’-Difluorobenzyl chloride.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Antipsychotic Drugs

Bis(4-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of several antipsychotic medications, including:

- Fluspirilene

- Pimozide

- Penfluridol

These drugs are utilized in the treatment of various psychiatric disorders, highlighting the compound's importance in medicinal chemistry .

2. Total Synthesis of Tunicamycin V

This compound is also employed in the total synthesis of Tunicamycin V, an antibiotic that exhibits activity against certain bacterial infections. The synthesis process showcases this compound's role as a building block for complex organic molecules .

3. Structure-Activity Relationship Studies

Research has demonstrated that derivatives of this compound can act as dopamine transporter inhibitors, which have potential therapeutic effects in treating substance abuse disorders. A study indicated that modifications to the compound improved its binding affinity and selectivity for dopamine transporters, suggesting its utility in drug development .

Polymer Chemistry Applications

1. Synthesis of Aromatic Polyethers

this compound is utilized in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions. This application is significant for creating materials with enhanced thermal and mechanical properties .

2. Functionalization for Graft Polymers

The free hydroxy groups present in this compound can be further functionalized to create graft polymers using various methods. This versatility allows for the development of advanced materials with tailored properties for specific applications .

Data Table: Key Applications and Findings

Case Studies

Case Study 1: Antipsychotic Drug Development

A recent study focused on the synthesis of novel derivatives based on this compound aimed at enhancing the efficacy of existing antipsychotic drugs. The modifications led to improved pharmacokinetic profiles, demonstrating the compound's potential in developing next-generation therapies .

Case Study 2: Polymer Synthesis Innovations

Research conducted on the use of this compound in creating high-performance polymers revealed its effectiveness in producing materials with superior heat resistance and mechanical strength. The findings suggest that incorporating this compound into polymer matrices can significantly enhance their application in aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of 4,4’-Difluorobenzhydrol and its derivatives often involves interaction with specific molecular targets. For instance, its carbamate derivatives act as selective antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein-coupled receptors that play a role in various physiological functions such as cognitive function, motor control, and cardiovascular function . The binding of these compounds to mAChRs inhibits the receptor’s activity, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

4,4’-Difluorobenzhydrol can be compared with other similar compounds such as:

Benzhydrol: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.

4-Fluorobenzhydrol: Contains only one fluorine atom, which may result in different chemical and biological properties.

4,4’-Dichlorobenzhydrol:

Uniqueness: The presence of two fluorine atoms in 4,4’-Difluorobenzhydrol enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Bis(4-fluorophenyl)methanol, also known as 4,4'-difluorobenzhydrol, is a compound with significant implications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. Its structural characteristics lend it unique biological activities, making it a subject of interest in drug development and therapeutic applications.

This compound can be synthesized through several methods, including nucleophilic aromatic substitution reactions. The compound features two fluorine atoms at the para positions of the phenyl rings, which enhances its lipophilicity and potential bioactivity. This compound serves as an intermediate in the synthesis of antipsychotic medications such as fluspirilene and pimozide .

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential effects on different biological systems.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, a study on bis-NHC gold(I) complexes demonstrated that these compounds reduced proliferation and metabolic activity in cancer cell lines, including A2780 (ovarian carcinoma) and HL-60 (leukemia) cells. The most potent complexes achieved significant reductions in cell viability at low micromolar concentrations .

| Compound | Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|---|

| 2a | A2780 | 0.5 | <10 |

| 2b | A2780cis | 1 | <20 |

| 2c | A2780 | 1 | 29 |

2. Dopamine Transporter Inhibition

Atypical dopamine transporter (DAT) inhibitors derived from this compound have shown promise in preclinical models for treating psychostimulant abuse. One derivative demonstrated effective binding affinity to DAT with a Ki value of 23 nM, suggesting its potential utility in managing conditions related to cocaine and methamphetamine abuse .

3. Antioxidant and Genotoxicity Studies

In terms of antioxidant activity, studies utilizing the DPPH assay indicated that this compound derivatives did not exhibit significant radical scavenging activity compared to standard antioxidants like ascorbic acid. However, some compounds showed genotoxic effects in specific assays, highlighting the need for careful evaluation of their safety profiles .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Case Study 1 : A study assessed the effects of this compound on human liver microsomes, revealing that it was not produced by any cytochrome P450 enzymes during metabolism assessments . This suggests a low likelihood of metabolic activation leading to toxicity.

- Case Study 2 : Another investigation focused on the structural-activity relationship (SAR) of various derivatives concluded that modifications at the phenyl rings could significantly enhance biological activity, particularly against cancer cell lines .

Propiedades

IUPAC Name |

bis(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZPQWLFWZYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189999 | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Difluorobenzhydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

365-24-2 | |

| Record name | Bis(4-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-difluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.